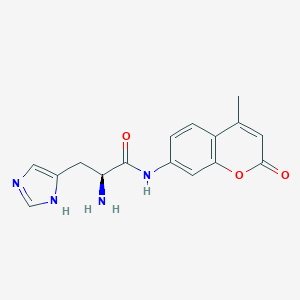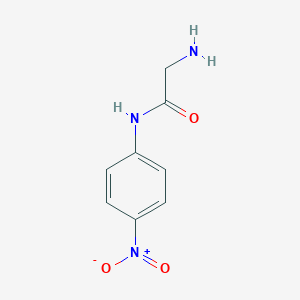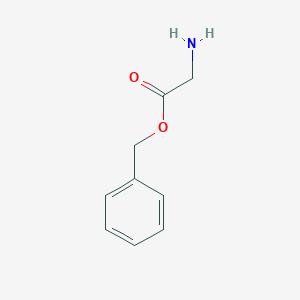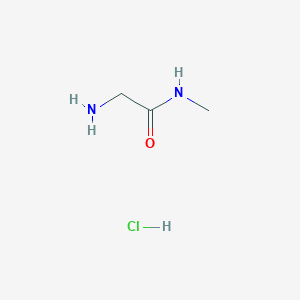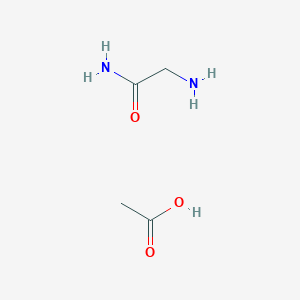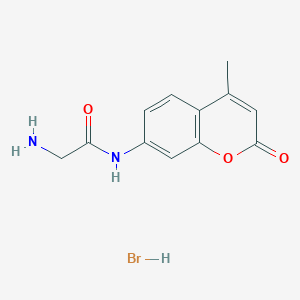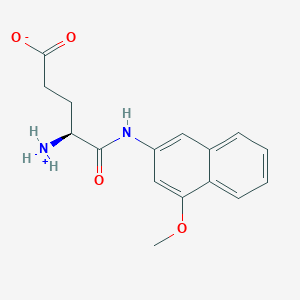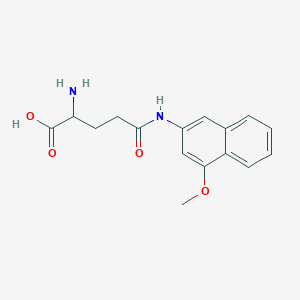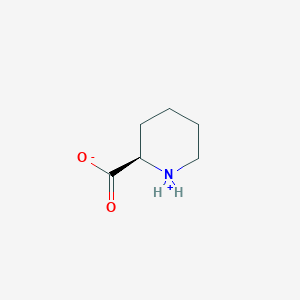
(R)-Piperidine-2-carboxylic acid
Übersicht
Beschreibung
(R)-Piperidine-2-carboxylic acid, also known as R-2-piperidinecarboxylic acid, is an organic compound composed of a piperidine ring, a six-membered nitrogen-containing heterocycle, and a carboxylic acid functional group. It is a white, crystalline solid that is insoluble in water and has a melting point of 109-111 °C. It is a chiral molecule, meaning that it has two enantiomers, or mirror images of the same molecule, that are non-superimposable. It is a versatile compound that is used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Organocatalysis in Asymmetric Synthesis
D-pipecolic acid is recognized for its role as an organocatalyst in asymmetric synthesis. It facilitates various organic transformations, including aldol reactions, cycloadditions, and Michael additions . The presence of a secondary amino group and a carboxylic acid moiety allows it to function as a Bronsted acid, efficiently catalyzing reactions and promoting chiral synthesis.
Biosynthesis Pathway in Plants
In the field of plant biology, D-pipecolic acid is an emerging lysine catabolite that plays a critical role in disease resistance. It’s involved in the biosynthetic pathway that contributes to a plant’s defense mechanisms against pathogens like Magnaporthe oryzae . Additionally, it has been linked to drought tolerance in plants through the antioxidant system, highlighting its potential in improving crop resilience .
Pharmaceutical Synthesis
In pharmaceutical research, D-pipecolic acid serves as a building block for the synthesis of various biologically active compounds. Its structure is utilized to create complex spirocyclic products and other compounds with potential therapeutic applications .
Antioxidant Properties
Research has indicated that D-pipecolic acid may have antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases, where it could play a role in mitigating damage caused by reactive oxygen species .
Microbial Resistance and Plant Immunity
D-pipecolic acid contributes to basal resistance to bacterial infections in plants. Studies have shown that it can enhance the resistance level of systemic acquired resistance (SAR)-induced plants against infections like Pseudomonas syringae .
Eigenschaften
IUPAC Name |
(2R)-piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347687 | |
| Record name | (+)-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(R)-Piperidine-2-carboxylic acid | |
CAS RN |
1723-00-8 | |
| Record name | (+)-Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO6784Z20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 268 °C | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does D-pipecolic acid interact with biological systems?
A1: D-pipecolic acid exhibits various biological activities, including:
- Inhibition of oxytocin receptors: Studies have shown that D-pipecolic acid can antagonize oxytocin receptors in the uterus of rats and monkeys []. This antagonistic effect has potential implications for developing new therapeutic agents for conditions related to uterine contractility.
- Effects on brain monoamines: Research suggests that D-pipecolic acid can influence the levels of dopamine and serotonin in different brain regions []. Further investigation is needed to understand the implications of these effects.
- Normalization of bladder epithelial cell function: Derivatives of D-pipecolic acid have been shown to normalize proliferation and tight junction formation in bladder epithelial cells from patients with interstitial cystitis/painful bladder syndrome []. This finding suggests potential therapeutic applications for bladder disorders.
- Potential for ethanol tolerance inhibition: Preliminary research indicates that D-pipecolic acid might inhibit the development of ethanol tolerance in mice []. This area warrants further investigation to understand the underlying mechanisms and potential therapeutic implications.
Q2: Are there any biomarkers associated with D-pipecolic acid's activity?
A2: While specific biomarkers for D-pipecolic acid are yet to be established, research is ongoing to identify potential candidates for predicting efficacy, monitoring treatment response, or identifying adverse effects [].
Q3: What is the molecular formula and weight of D-pipecolic acid?
A3: The molecular formula of D-pipecolic acid is C6H11NO2, and its molecular weight is 129.16 g/mol.
Q4: How can D-pipecolic acid be synthesized?
A4: Several methods exist for the synthesis of D-pipecolic acid:
- Microbial degradation: D-pipecolic acid can be produced by the stereospecific degradation of the (R)-enantiomer of 2-oxothiazolidine-4-carboxylic acid by specific soil bacteria [].
- Enzymatic resolution: D-pipecolic acid can be obtained through the optical resolution of DL-pipecolic acid using microorganisms like Pseudomonas sp. PA09 []. This method utilizes the preferential consumption of L-pipecolic acid by the microorganism, leading to the accumulation of D-pipecolic acid in the culture broth.
- Chemical synthesis: Asymmetric synthesis methodologies have been developed, utilizing starting materials like (R)-cyclohexylideneglyceraldehyde and employing reactions like stereoselective aza-Michael addition and ring-closing metathesis [].
Q5: How stable is D-pipecolic acid under different conditions?
A5: The stability of D-pipecolic acid can vary depending on the environmental conditions. Factors like temperature, pH, and exposure to light can affect its degradation rate.
Q6: How is D-pipecolic acid used in drug design?
A6: D-pipecolic acid is a valuable building block in medicinal chemistry and drug discovery, particularly for developing enzyme inhibitors:
- Thrombin inhibitors: D-pipecolic acid is incorporated into the structure of potent bivalent thrombin inhibitors [, , , ]. These inhibitors are designed to bind to both the active site and the fibrinogen recognition exosite of thrombin, leading to potent anticoagulant activity.
- Vasopressin analogues: D-pipecolic acid has been incorporated into arginine vasopressin (AVP) analogues to study their antidiuretic and vasopressor activities [].
Q7: How do structural modifications of D-pipecolic acid affect its biological activity?
A7: The structure-activity relationship (SAR) of D-pipecolic acid and its derivatives has been extensively studied, particularly in the context of thrombin inhibitors.
- P1' and P3' residues: Studies have explored the impact of modifying the P1' and P3' residues of trivalent thrombin inhibitors containing D-pipecolic acid []. Introducing nonpolar residues at these positions significantly improved binding affinity to thrombin.
- Linker modifications: Replacing the linker moiety in bivalent thrombin inhibitors with different amino acid sequences or nonpeptidyl linkers significantly influenced the inhibitor's affinity for thrombin [, , ].
Q8: What are the challenges associated with developing D-pipecolic acid-based drugs?
A8: Some challenges in developing D-pipecolic acid-based drugs include:
- Stability and formulation: Optimizing the stability of D-pipecolic acid under physiological conditions and developing suitable formulations to enhance its solubility, bioavailability, and in vivo efficacy are crucial for therapeutic application [].
- Drug delivery and targeting: Strategies to improve the targeted delivery of D-pipecolic acid to specific tissues or organs are necessary to enhance its therapeutic efficacy and minimize potential off-target effects [].
Q9: What analytical techniques are used to study D-pipecolic acid?
A9: Various analytical methods are employed to characterize and quantify D-pipecolic acid:
- Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique allows for the separation and quantification of D- and L-pipecolic acid enantiomers in plasma samples [].
- Gas chromatography-mass spectrometry (GC-MS): GC-MS methods are used for the enantiomeric analysis of D- and L-pipecolic acid in various biological matrices [].
- Diamond paste-based amperometric biosensors: These biosensors have been developed for the sensitive and selective determination of both L- and D-pipecolic acid in serum samples [, , ].
- High-performance liquid chromatography (HPLC): HPLC methods are used to analyze D-pipecolic acid levels in biological samples and assess the efficiency of microbial transformation processes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



